2-[2-[[2,2-Dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid
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Overview
Description
2-[2-[[2,2-Dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a pyrazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[[2,2-Dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid typically involves multiple steps:
Formation of the pyrazole derivative: This step involves the reaction of 1-methylpyrazole with appropriate alkylating agents to introduce the 2,2-dimethylpropyl group.
Amidation reaction: The pyrazole derivative is then reacted with an appropriate amine to form the intermediate amide.
Coupling with benzoic acid: The final step involves the coupling of the amide intermediate with benzoic acid under conditions that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[2-[[2,2-Dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-[[2,2-Dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[2-[[2,2-Dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-[[2,2-Dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid methyl ester
- This compound ethyl ester
Uniqueness
Compared to similar compounds, this compound stands out due to its specific structural features, which may confer unique biological activities or chemical reactivity. Its combination of a benzoic acid moiety with a pyrazole derivative is particularly noteworthy.
Properties
IUPAC Name |
2-[2-[[2,2-dimethyl-1-(1-methylpyrazol-4-yl)propyl]amino]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-18(2,3)16(13-10-19-21(4)11-13)20-15(22)9-12-7-5-6-8-14(12)17(23)24/h5-8,10-11,16H,9H2,1-4H3,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRKUYKMHQADAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CN(N=C1)C)NC(=O)CC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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